molecular formula C7H6FNO2 B1449877 2-Fluoro-4-methylpyridine-3-carboxylic acid CAS No. 1060804-77-4

2-Fluoro-4-methylpyridine-3-carboxylic acid

Cat. No. B1449877
CAS RN: 1060804-77-4
M. Wt: 155.13 g/mol
InChI Key: ZVJKNZFRFJDNKL-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpyridine-3-carboxylic acid, also known as 2-FMPCA, is an organic compound . It has the molecular formula C7H6FNO2 and a molecular weight of 155.13 . The IUPAC name for this compound is 2-fluoro-4-methylnicotinic acid .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-methylpyridine-3-carboxylic acid is 1S/C7H6FNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.

It should be stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 2-Fluoro-4-methylpyridine-3-carboxylic acid, are used in the synthesis of various fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Use in Cancer Research

Fluoropyridines are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products with improved physical, biological, and environmental properties, fluorine atoms are introduced into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Synthesis of Herbicides and Insecticides

Fluoropyridines, including 2-Fluoro-4-methylpyridine-3-carboxylic acid, have been used as starting materials for the synthesis of some herbicides and insecticides .

Improving Biological Properties of 3-Hydroxypyridin-4-Ones

A range of fluorinated 3-hydroxypyridin-4-ones having fluorine or fluorinated substituent attached at 2- or 5- position of the pyridine ring has been synthesized to improve the biological properties of 3-hydroxypyridin-4-ones .

Synthesis of 1,8-Dioxo-1,2,7,8-Tetrahydro-2,7,10-Triaza-Anthracene-4,5-Dicarbaldehydes (DOTTADs)

2-Methylpyridine-3-carboxylic acid, a related compound to 2-Fluoro-4-methylpyridine-3-carboxylic acid, has been used in the synthesis of DOTTADs .

Synthesis of Metal Complexes

3-Methylpyridine-2-carboxylic acid, another related compound, has been used as a ligand in the synthesis of various metal complexes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-fluoro-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJKNZFRFJDNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methylpyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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